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Compound of Interest

Compound Name: 4-Isopropoxyphenylboronic acid

Cat. No.: B050181 Get Quote

For researchers, scientists, and professionals in drug development, the selection of a suitable

arylboronic acid is a critical decision that influences the efficiency, yield, and viability of

synthetic routes, particularly in the construction of complex biaryl scaffolds. This guide provides

an objective comparison of 4-Isopropoxyphenylboronic acid against other common

arylboronic acids, supported by physicochemical data and a generalized experimental protocol

for its application in Suzuki-Miyaura cross-coupling reactions.

Arylboronic acids are indispensable reagents in modern organic chemistry, with their stability,

low toxicity, and high functional group tolerance making them cornerstones of palladium-

catalyzed cross-coupling reactions.[1][2] Among these, 4-Isopropoxyphenylboronic acid has

emerged as a valuable building block, especially in the synthesis of pharmacologically active

molecules and advanced materials.[3][4] This guide will compare its properties and

performance relative to other frequently used arylboronic acids, such as the parent

phenylboronic acid, and analogs with different para-substituents like 4-methoxyphenylboronic

acid and 4-tert-butylphenylboronic acid.

Physicochemical Properties: A Comparative Overview
The reactivity of an arylboronic acid in a catalytic cycle is heavily influenced by the electronic

and steric nature of its substituents. The isopropoxy group in 4-Isopropoxyphenylboronic
acid is an electron-donating group (EDG), which increases the electron density on the aromatic

ring. This electronic effect influences the pKa of the boronic acid and its nucleophilicity.
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Generally, electron-donating groups increase the pKa value, making the boronic acid less

acidic compared to those with electron-withdrawing groups.[5]

The table below summarizes key properties for a comparative assessment.

Property

4-
Isopropoxyphe
nylboronic
Acid

Phenylboronic
Acid

4-
Methoxypheny
lboronic Acid

4-tert-
Butylphenylbo
ronic Acid

CAS Number 153624-46-5[3] 98-80-6[6] 5720-07-0 5122-99-6

Molecular

Formula
C₉H₁₃BO₂ C₆H₇BO₂[6] C₇H₉BO₂ C₁₀H₁₅BO₂

Molecular Weight 164.01 g/mol 121.93 g/mol [6] 151.96 g/mol 178.04 g/mol

Substituent

Effect

Strong EDG

(Resonance),

Bulky

Neutral

(Reference)

Strong EDG

(Resonance)

EDG (Inductive),

Very Bulky

pKa
~9.2 (estimated)

[7]
8.83[6] ~9.24[7] ~9.3 (estimated)

EDG: Electron-Donating Group. pKa values are approximate and can vary with measurement

conditions.

The isopropoxy group, similar to the methoxy group, is a strong electron-donating group

through resonance, which can enhance the rate of transmetalation in the Suzuki-Miyaura

catalytic cycle. However, its increased steric bulk compared to the methoxy group can

sometimes hinder the approach to the metal center, potentially affecting reaction rates.

Performance in Suzuki-Miyaura Cross-Coupling
The primary application of 4-Isopropoxyphenylboronic acid is in the Suzuki-Miyaura reaction

to form biaryl linkages. The performance of an arylboronic acid is typically evaluated by the

yield of the cross-coupled product under standardized conditions.
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Electronic Effects: Electron-donating groups on the arylboronic acid generally accelerate the

transmetalation step, which is often the rate-limiting step in the catalytic cycle.[8][9]

Therefore, 4-Isopropoxyphenylboronic acid is expected to be more reactive than

phenylboronic acid.

Steric Effects: While the isopropoxy group is sterically more demanding than a methoxy

group, it is generally well-tolerated in many catalytic systems. For highly hindered substrates,

this increased bulk might necessitate the use of more active catalysts or bulkier phosphine

ligands to achieve high yields.[10]

Side Reactions: A common side reaction for arylboronic acids is protodeboronation, where

the C-B bond is cleaved by a proton source.[1][8] The electron-rich nature of 4-
Isopropoxyphenylboronic acid can make it more susceptible to this process under certain

conditions.

While a direct, side-by-side comparative study with tabulated yields under identical conditions

for a wide range of substrates is not readily available in a single publication, the general

principles of physical organic chemistry and scattered literature data suggest that electron-rich

boronic acids like the 4-isopropoxy derivative are highly effective coupling partners, particularly

with electron-neutral or electron-poor aryl halides.[9][10]

Applications in Drug Discovery and Materials Science
The 4-isopropoxyphenyl moiety is a common feature in many biologically active compounds. Its

presence can improve pharmacokinetic properties, such as metabolic stability and cell

permeability. Consequently, 4-Isopropoxyphenylboronic acid serves as a key intermediate in

the synthesis of various therapeutic agents, including cyclooxygenase-2 (COX-2) inhibitors and

cytotoxic analogues of marine alkaloids.[3] The incorporation of boronic acids into drug

candidates is a growing field, with five FDA-approved drugs containing this functional group as

of 2020.[11][12]

Experimental Protocols & Visualizations
General Experimental Protocol for Suzuki-Miyaura
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This protocol is a representative procedure and may require optimization for specific

substrates.

Reagents:

Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

4-Isopropoxyphenylboronic acid (1.1 - 1.5 equiv)

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

Procedure:

To a reaction vessel (e.g., a round-bottom flask or pressure vessel) equipped with a

magnetic stir bar, add the aryl halide (1.0 equiv), 4-Isopropoxyphenylboronic acid (1.2

equiv), and the base (2.5 equiv).[13]

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

Under the inert atmosphere, add the solvent and degas the resulting mixture by bubbling the

inert gas through it for 10-15 minutes.[13]

Add the palladium catalyst to the mixture and continue to purge with the inert gas for an

additional 5 minutes.

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110

°C) with vigorous stirring.

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl

product.[14]

Visualizing Key Processes
To better understand the context in which 4-Isopropoxyphenylboronic acid is used, the

following diagrams illustrate the fundamental catalytic cycle and a typical laboratory workflow.
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Caption: The Suzuki-Miyaura catalytic cycle.
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Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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